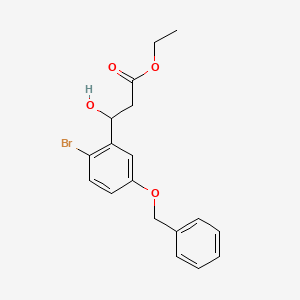![molecular formula C15H18F3N3O4S B14012529 Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- CAS No. 64876-93-3](/img/structure/B14012529.png)
Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- is a complex organic compound belonging to the class of acetamides This compound is characterized by the presence of an acetamide group linked to a phenyl ring substituted with an aminosulfonyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- involves several steps. One common method involves the reaction of 4-aminobenzenesulfonamide with a suitable acylating agent to introduce the acetamide group. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like triethylamine. The industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the aminosulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- include:
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide: This compound shares a similar structure but lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has a similar core structure but different substituents, leading to variations in its properties and applications.
The uniqueness of Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64876-93-3 |
|---|---|
Molecular Formula |
C15H18F3N3O4S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-cyclopentyl-2,2,2-trifluoro-N-[2-oxo-2-(4-sulfamoylanilino)ethyl]acetamide |
InChI |
InChI=1S/C15H18F3N3O4S/c16-15(17,18)14(23)21(11-3-1-2-4-11)9-13(22)20-10-5-7-12(8-6-10)26(19,24)25/h5-8,11H,1-4,9H2,(H,20,22)(H2,19,24,25) |
InChI Key |
KUMUPBLMKIPQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


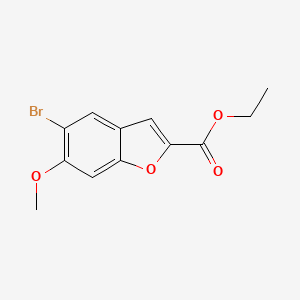
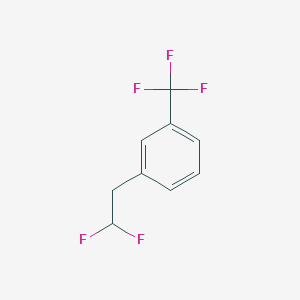
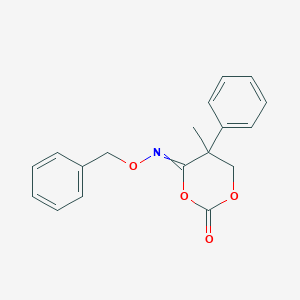
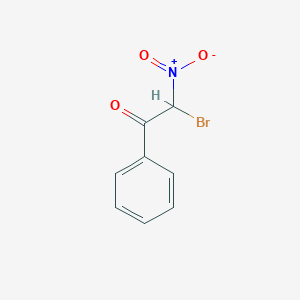
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
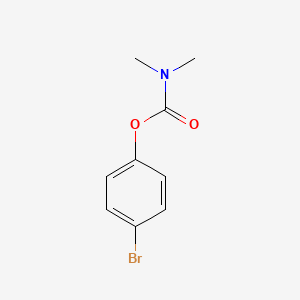

![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
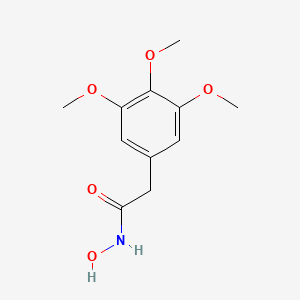
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
